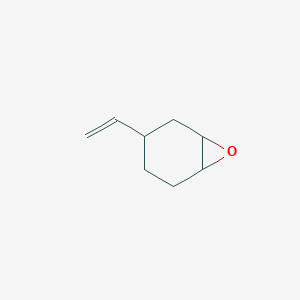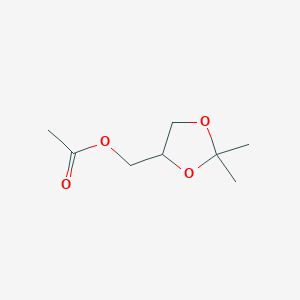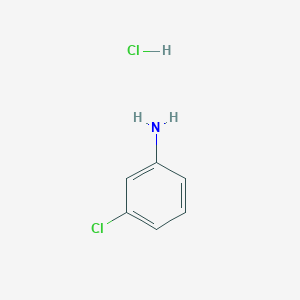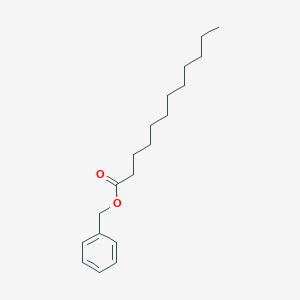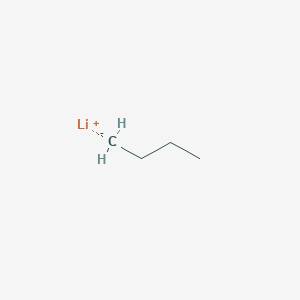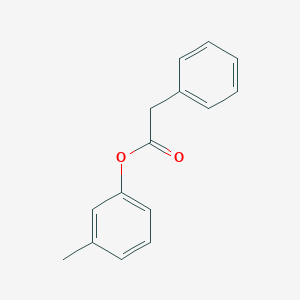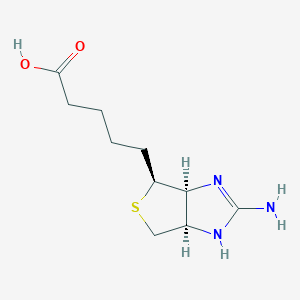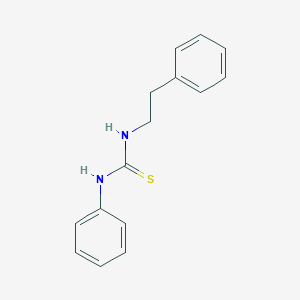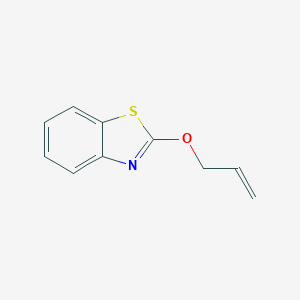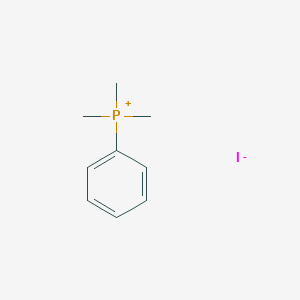
Butyl phenylacetate
Übersicht
Beschreibung
Butyl phenylacetate is a member of benzenes . It has a pleasant rose- and honey-like odor . It is reported to be found in mountain papaya .
Synthesis Analysis
Butyl phenylacetate can be prepared by direct esterification of the acid with n-butyl alcohol in the presence of gaseous HCl . Recent advances in the transesterification of β-keto esters have led to the development of a variety of different approaches .
Molecular Structure Analysis
The molecular formula of Butyl phenylacetate is C12H16O2 . Its CAS Number is 122-43-0 and its molecular weight is 192.25 .
Chemical Reactions Analysis
The transesterification of β-keto esters has widespread application in agrochemicals where transesterification of vegetable oil with alcohols has long been a preferred method for the production of biodiesel .
Physical And Chemical Properties Analysis
Butyl phenylacetate has a boiling point of 133-135 °C/15 mmHg (lit.) and a density of 0.99 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.49 (lit.) .
Wissenschaftliche Forschungsanwendungen
Flavors and Fragrances
Butyl phenylacetate is widely used in the flavors and fragrances industry . It has a unique aroma that can be described as a mix of honey and rose . This makes it a popular choice for creating a variety of scents and flavors.
Food Industry
In the food industry, Butyl phenylacetate is used as a fruit flavoring in foods, such as candy, ice cream, and baked goods . Its sweet smell of banana makes it a desirable additive in these products .
Cosmetics Industry
The cosmetics industry also benefits from the use of Butyl phenylacetate. Its pleasant aroma is used in a variety of cosmetic products, enhancing their appeal to consumers .
Medicine Industry
Butyl phenylacetate has applications in the medicine industry as well . While the specific uses are not detailed in the sources, it’s likely that its aromatic properties contribute to the sensory experience of certain medicinal products.
Biofuel Sector
Butyl phenylacetate shows promise in the biofuel sector . When mixed with biodiesel, the combustion heat and cetane number of biodiesel are not affected. Furthermore, the emission of soot and greenhouse gases is significantly reduced .
Aviation Sector
Owing to its lower freezing point, the addition of Butyl phenylacetate will improve the fluidity of biodiesel at low temperature, which indicates promising potentials in aviation sectors .
Chemical Synthesis
Butyl phenylacetate can be produced by either chemical or biological synthetic process with corresponding alcohols and acids . This makes it a valuable compound in chemical synthesis processes.
Biosynthesis Research
There is ongoing research into the biosynthesis of Butyl phenylacetate. For example, a study has evaluated strategies for the one-pot biosynthesis of butyl acetate from glucose through microbial fermentation . This could potentially lead to more sustainable and efficient production methods for this compound.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Butyl phenylacetate, also known as butyl 2-phenylacetate, is a synthetic compound It’s known that this compound is used in the flavor and fragrance industry , suggesting that its targets could be olfactory receptors.
Mode of Action
Given its use in the flavor and fragrance industry, it’s likely that the compound interacts with olfactory receptors, triggering a signal transduction pathway that results in the perception of a specific smell or taste .
Biochemical Pathways
The bacterial phenylacetic acid pathway contains 12 enzymes and a transcriptional regulator, which are involved in biofilm formation and antimicrobial activity
Result of Action
Given its use in the flavor and fragrance industry, it’s likely that its primary effect is the elicitation of a specific smell or taste perception .
Action Environment
The action, efficacy, and stability of butyl phenylacetate can be influenced by various environmental factors. For instance, its volatility and therefore its ability to reach olfactory receptors can be affected by temperature and humidity. Its stability could be affected by exposure to light, heat, or oxygen. Its efficacy could also be influenced by the presence of other compounds, which could compete for the same targets or alter the perception of its smell or taste .
Eigenschaften
IUPAC Name |
butyl 2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-3-9-14-12(13)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOXTQYWWYXYSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059541 | |
| Record name | Benzeneacetic acid, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; pleasant rose and honey-like odour | |
| Record name | Butyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/945/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
133.00 to 135.00 °C. @ 15.00 mm Hg | |
| Record name | Butyl phenylacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040427 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in oils, 1 mL in 1 mL 95% ethanol (in ethanol) | |
| Record name | Butyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/945/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.990-0.997 | |
| Record name | Butyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/945/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Butyl phenylacetate | |
CAS RN |
122-43-0 | |
| Record name | Butyl phenylacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl phenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl phenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.131 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL PHENYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR6RZ109SI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Butyl phenylacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040427 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Butyl phenylacetate, and what spectroscopic data is available to confirm its structure?
A1: Butyl phenylacetate has the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol. Its structure has been confirmed using spectroscopic techniques like Fourier-transform infrared spectroscopy (FT-IR) and proton nuclear magnetic resonance spectroscopy (1H NMR). []
Q2: Can you describe a method for synthesizing Butyl phenylacetate?
A2: Butyl phenylacetate can be synthesized from benzyl cyanide and butanol using a one-step method with sulfuric acid (H2SO4) as a catalyst. Optimal reaction conditions include a catalyst quantity of 6.5 g, a molar ratio of butanol to benzyl cyanide of 2.96:1, a reaction temperature of 120 °C, and a reaction time of 6 hours. This method has achieved a yield of 89.8% and a product purity of 99.2%. [] Another method involves the reaction of tert-butyl phenylacetate with p-toluoyl chloride in the presence of lithium tert-butoxide. []
Q3: How does the structure of phenylacetate esters influence their reactivity towards tert-butylperoxy radicals?
A3: The reactivity of the α-CH2 groups in phenylacetate esters with tert-butylperoxy radicals is influenced by the substituents on both sides of the ester group. This reactivity is not simply additive but is impacted by the overall electronic influence of the ester moiety. For example, benzyl benzoate, benzyl phenylacetate, and phenyl phenylacetate exhibit different reactivity profiles despite sharing some structural similarities. []
Q4: Has the gas-phase pyrolysis of Butyl phenylacetate been studied?
A4: Yes, the gas-phase pyrolysis of tert-butyl phenylacetates has been studied. The rate coefficients for this process correlate with σ° values (Hammett substituent constants) with a ρ value of 0.39 at 600 K. This finding indicates that the polarity of the transition state for phenylacetate pyrolysis is lower than that for benzoates and N-phenylcarbamates. Furthermore, the data correlates better with σn values, suggesting that these values represent a more accurate measure of resonance-free substituent constants compared to σ° values. [, ]
Q5: Can Butyl phenylacetate be used in enzymatic reactions?
A5: Yes, Butyl phenylacetate has been shown to be a substrate for an extracellular alkaline lipase produced by Bacillus sp. RSJ1. This enzyme preferentially hydrolyzes esters with smaller substituents, such as chloro and methyl groups. Butyl phenylacetate, along with butyl 2-chloropropanoate and butyl 2-methylbutyrate, were effectively hydrolyzed, while esters with bulkier substituents like bromo and phenyl were not. []
Q6: Does the substitution on the phenyl ring of phenylacetates affect their hydrolysis rate by acetylcholinesterase?
A6: Yes, the type and position of substituents on the phenyl ring of phenylacetates can significantly impact their hydrolysis rate by acetylcholinesterase. For instance, o- or p-trimethylammonium and m-tert-butyl substitutions were found to enhance the hydrolysis rate compared to unsubstituted phenylacetate. Interestingly, m-trimethylammonium substitution, which makes the compound sterically similar to acetylcholine, actually decreased the hydrolysis rate. These findings suggest that the trimethylammonium group's effect on hydrolysis rate is primarily due to its electron-withdrawing properties, stabilizing the phenoxy ion, rather than electrostatic interactions with the enzyme's anionic site. []
Q7: Have any studies investigated the potential biopesticide properties of Butyl phenylacetate?
A7: While not directly focusing on Butyl phenylacetate itself, a study identified methyl-p-tert-butyl phenylacetate in the seed extract of Annona squamosa (sweetsop). This extract displayed potential insecticidal activity against the brown planthopper (Nilaparvata lugens). This observation suggests that further investigation into the biopesticide properties of Butyl phenylacetate and related compounds could be worthwhile. []
Q8: Are there any safety assessments available for Butyl phenylacetate?
A8: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment for Butyl phenylacetate. [, ] While the specifics of the assessment are not detailed in the provided abstracts, the existence of such an assessment indicates that the compound's safety profile is under scrutiny for its potential use in various applications.
Q9: Are there alternative synthesis methods for α-phenylglycine that involve Butyl phenylacetate derivatives?
A9: While tert-butyl phenylacetate itself did not undergo the desired amination reaction, other derivatives like N, N-diethyl phenylacetamide and N-n-butyl phenylacetamide can be used in α-phenylglycine synthesis. These compounds undergo α-lithiation followed by amination with methoxyamine to produce α-phenylglycine N, N-diethylamide and α-phenylglycine N-n-butylamide, respectively. []
Q10: Has the addition of Butyl phenylacetate to activated double bonds been explored?
A10: Yes, the addition of tert-butyl phenylacetate to activated double bonds has been investigated under phase-transfer catalysis conditions. This reaction successfully yielded addition products when reacting with derivatives of cinnamic acid, chalkone, and benzylideneaniline. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


